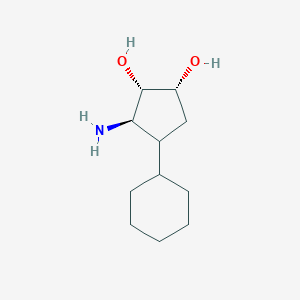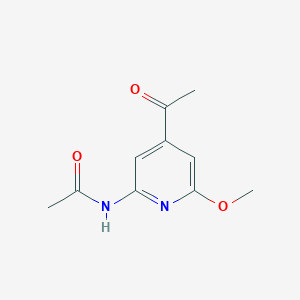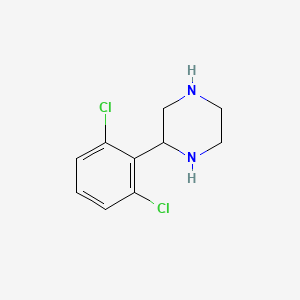
4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 4-position, an iodine atom at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl and carbonitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar structure with a benzenesulfonamide group instead of a pyridine ring.
Dopamine: Contains a 2-aminoethyl group but lacks the iodine and carbonitrile groups.
Uniqueness
4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile is unique due to the presence of the iodine atom and the carbonitrile group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in various fields of research.
属性
分子式 |
C8H8IN3 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8IN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2 |
InChI 键 |
UUUZOYHIVAPMSG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C#N)I)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide](/img/structure/B14860039.png)
![4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B14860057.png)






![2-Ethoxy-6-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B14860092.png)
![N-[6-(ethylsulfanyl)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14860095.png)



